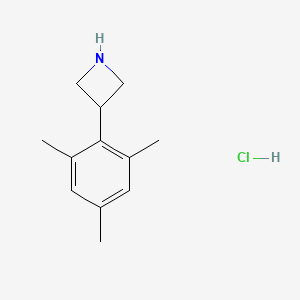
3-Mesitylazetidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Mesitylazetidine Hydrochloride is a heterocyclic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing rings known for their significant ring strain, which imparts unique reactivity to these compounds. The mesityl group, a derivative of mesitylene, is attached to the azetidine ring, enhancing its stability and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mesitylazetidine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate . This method allows for the preparation of azetidines bearing various substituents, making it suitable for large-scale synthesis.
化学反应分析
Types of Reactions: 3-Mesitylazetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of 3-Mesitylazetidine.
Reduction: Secondary amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
科学研究应用
3-Mesitylazetidine Hydrochloride is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring with a mesityl group (1,3,5-trimethylphenyl) attached to one of the nitrogen atoms. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
This compound is a molecule of interest in organic synthesis, medicinal chemistry, and material science.
Chemistry this compound serves as a building block for synthesizing complex organic molecules and heterocycles. The azetidine ring exhibits significant ring strain, influencing its reactivity. Common reactions involving this compound are crucial for synthesizing more complex molecules and exploring the compound's potential biological activities.
Biology The compound is used in studying enzyme inhibitors and receptor agonists. Its unique structure allows it to interact effectively with biological targets. The mesityl group enhances the binding affinity and specificity of the compound to its targets, which leads to desired biological effects. Further research is needed to fully characterize these activities and their mechanisms.
Industry this compound is used in producing polymers and advanced materials because of its unique reactivity and stability.
Potential Applications
This compound has potential applications across various fields: Research into these applications is ongoing, with a focus on optimizing its efficacy and safety profile.
Interaction Studies
作用机制
The mechanism of action of 3-Mesitylazetidine Hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist, modulating biological pathways. The mesityl group enhances the binding affinity and specificity of the compound to its targets, leading to desired biological effects .
相似化合物的比较
- 3-Methoxyazetidine Hydrochloride
- 3-Methylazetidine Hydrochloride
- 3-Arylazetidines
Comparison: 3-Mesitylazetidine Hydrochloride is unique due to the presence of the mesityl group, which imparts greater stability and reactivity compared to other azetidines. The mesityl group also enhances the compound’s ability to interact with biological targets, making it more effective in medicinal applications .
属性
分子式 |
C12H18ClN |
|---|---|
分子量 |
211.73 g/mol |
IUPAC 名称 |
3-(2,4,6-trimethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-8-4-9(2)12(10(3)5-8)11-6-13-7-11;/h4-5,11,13H,6-7H2,1-3H3;1H |
InChI 键 |
JPKRAYCLROUZQD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2CNC2)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















